![molecular formula C11H11ClN2O4 B15059167 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as glyoxylic acid, under acidic conditions. This reaction forms the benzimidazole core structure.
Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate.
Hydrolysis and Acidification: The ester group is then hydrolyzed to form the carboxylic acid, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl bromoacetate in the presence of potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of functional materials.
作用機序
The mechanism of action of 2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can also interact with nucleic acids and proteins, affecting their structure and function.
類似化合物との比較
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetic acid: Similar structure but lacks the additional carboxylic acid group.
2-(2-Carboxyethyl)-1H-benzo[d]imidazole: Similar structure but without the hydrochloride salt form.
5-Carboxy-2-(2-carboxyethyl)-1H-benzo[d]imidazole: Similar structure with an additional carboxylic acid group.
Uniqueness
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is unique due to the presence of both carboxyethyl and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. The hydrochloride salt form also improves its solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C11H11ClN2O4 |
|---|---|
分子量 |
270.67 g/mol |
IUPAC名 |
2-(2-carboxyethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O4.ClH/c14-10(15)4-3-9-12-7-2-1-6(11(16)17)5-8(7)13-9;/h1-2,5H,3-4H2,(H,12,13)(H,14,15)(H,16,17);1H |
InChIキー |
YJUNXLUHYPFWEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
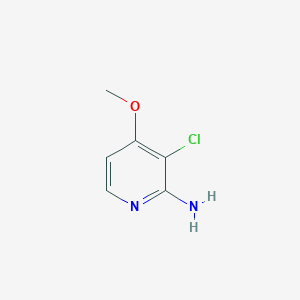
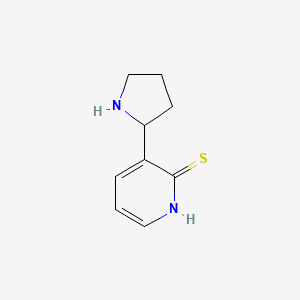
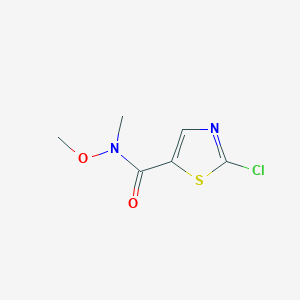
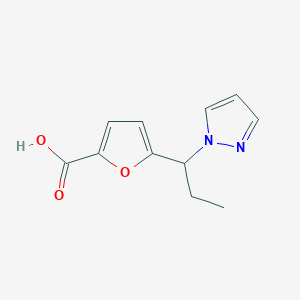

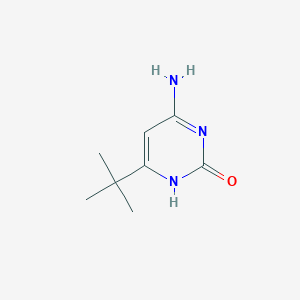

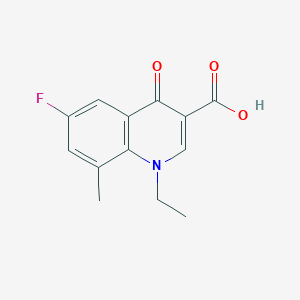

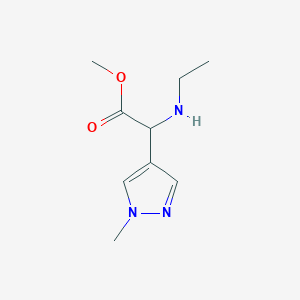
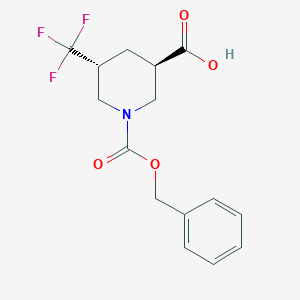

![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
